molecular formula C13H13NO2 B15406236 1-(2-Phenylethenyl)piperidine-2,6-dione CAS No. 919083-00-4

1-(2-Phenylethenyl)piperidine-2,6-dione

Katalognummer: B15406236
CAS-Nummer: 919083-00-4
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: TWJUPANWQABOOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Phenylethenyl)piperidine-2,6-dione is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine-2,6-dione core, a privileged structure in pharmacology found in a range of bioactive molecules and active pharmaceutical ingredients (APIs) . The piperidine ring is one of the most common heterocycles in approved pharmaceuticals, underscoring its fundamental importance in the design of new therapeutic agents . The 2,6-dione moiety, sometimes referred to as a glutarimide, is a key functional group that has been incorporated into polymers for studying photochemical behavior and has been utilized in the synthesis of complex molecules for probing biological systems . Furthermore, the 2-phenylethenyl (styryl) substituent introduces a rigid, planar aromatic system that can influence the molecule's electronic properties and its ability to interact with biological targets through π-π stacking interactions. Researchers can leverage this compound as a versatile scaffold or synthetic intermediate. Piperidine-2,6-dione derivatives have been explored for their potential as multireceptor atypical antipsychotics, demonstrating affinities for key neurotransmitter receptors such as dopamine and serotonin subtypes . The structural motifs present in this compound make it a valuable candidate for researchers working in areas such as central nervous system (CNS) disorders, the development of novel psychotropic agents, and chemical biology. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

919083-00-4

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

1-(2-phenylethenyl)piperidine-2,6-dione

InChI

InChI=1S/C13H13NO2/c15-12-7-4-8-13(16)14(12)10-9-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2

InChI-Schlüssel

TWJUPANWQABOOO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C(=O)C1)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Piperidine-2,6-dione derivatives exhibit diverse pharmacological and chemical properties depending on substituents. Below is a systematic comparison:

Structural Modifications and Physicochemical Properties

Compound Name Substituent(s) Molecular Weight Key Structural Features Notable Properties References
1-(2-Phenylethenyl)piperidine-2,6-dione Phenylethenyl at 1-position ~229.24 (calc.) Conjugated vinyl group, aromatic ring Enhanced π-π interactions, moderate polarity N/A
1-(3-Nitrophenyl)piperidine-2,6-dione 3-Nitrophenyl at 1-position 234.21 Electron-withdrawing nitro group High melting point (130–134°C), polar
1-(4-Chlorophenyl)piperidine-2,6-dione 4-Chlorophenyl at 1-position 223.66 Electron-withdrawing chloro group Improved stability, lipophilic
1-(3-Aminophenyl)piperidine-2,6-dione 3-Aminophenyl at 1-position 204.23 Electron-donating amino group Enhanced solubility (polar interactions)
4,4-Dimethyl-1-(morpholinylbutynyl)piperidine-2,6-dione 4,4-Dimethyl core + morpholinylbutynyl 352.43 Alkyne linker, morpholine ring COX inhibition, conformational rigidity
1-(2-(1H-Imidazol-4-yl)ethyl)piperidine-2,6-dione Imidazole-ethyl at 1-position ~221.24 (calc.) Heterocyclic imidazole, flexible ethyl chain Anti-psoriatic activity, cytokine modulation

Key Observations:

  • Electron-withdrawing groups (e.g., nitro, chloro) increase polarity and melting points but reduce solubility .
  • Electron-donating groups (e.g., amino) improve solubility via hydrogen bonding .
  • Bulkier substituents (e.g., morpholinylbutynyl) enhance steric hindrance, affecting binding to biological targets like COX enzymes .

Spectral and Analytical Data

  • 1H-NMR : Piperidine-2,6-dione protons resonate at δ 2.48–4.40 ppm, with aryl protons appearing as multiplets at δ 6.45–7.00 ppm .
  • FTIR : Strong carbonyl stretches at ~1725 cm⁻¹ (C=O), with aryl C-N stretches at ~1289 cm⁻¹ in morpholinyl derivatives .
  • GC-MS : Molecular ion peaks (e.g., m/z 234 for 1-(3-nitrophenyl)piperidine-2,6-dione) confirm molecular weights .

Q & A

Q. What are the common synthetic routes for 1-(2-Phenylethenyl)piperidine-2,6-dione?

The synthesis typically involves coupling reactions or cyclization strategies. For example, Lossen-type reactions using primary alcohols and triethylamine can yield piperidine-2,6-dione derivatives with high purity and efficiency. Reaction conditions (e.g., acetic acid as a solvent for chalcone synthesis) and purification methods (e.g., column chromatography) are critical for optimizing yields . Additional routes may include halogenation or nucleophilic substitution to introduce functional groups on the phenyl ring .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

  • FT-IR : To identify carbonyl (C=O) stretches (~1630–1680 cm⁻¹) and aromatic C-H vibrations.
  • 1H/13C NMR : For structural elucidation (e.g., δ ~6.5–7.5 ppm for aromatic protons, δ ~2.5–4.0 ppm for piperidine protons).
  • GC-MS : To confirm molecular weight and fragmentation patterns (e.g., parent ion at m/z 234).
  • Elemental analysis : To validate purity and stoichiometry (e.g., calculated vs. observed C, H, N, O percentages) .

Q. What biological activities have been reported for 1-(2-Phenylethenyl)piperidine-2,6-dione derivatives?

Piperidine-2,6-dione derivatives exhibit antimicrobial, anti-inflammatory, and enzyme-modulating properties. For instance, chalcone analogs derived from similar structures showed activity against bacterial strains via membrane disruption or enzyme inhibition . Substitutions on the phenyl ring (e.g., halogens, methoxy groups) often enhance bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and selectivity?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance reaction rates.
  • Temperature control : Elevated temperatures (70–100°C) accelerate cyclization but may require reflux setups.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) or bases (e.g., Et₃N) can improve regioselectivity .
  • In-situ monitoring : Techniques like TLC or HPLC-MS help track intermediates and adjust conditions dynamically.

Q. How to resolve discrepancies in spectral data or elemental analysis?

Contradictions between calculated and observed values (e.g., elemental analysis) may arise from impurities or hydration. Mitigation strategies include:

  • Recrystallization : Using solvents like ethanol or dichloromethane to remove byproducts.
  • High-resolution mass spectrometry (HR-MS) : To confirm molecular formulae.
  • DSC/TGA : To detect solvent/moisture content affecting purity .

Q. What is the role of substituents on the phenyl group in modulating biological activity?

Substituents influence electronic and steric properties:

  • Electron-withdrawing groups (e.g., -F, -NO₂) : Increase electrophilicity, enhancing interactions with biological targets like enzymes.
  • Bulky groups (e.g., -CF₃) : Improve metabolic stability but may reduce solubility.
  • Hydrogen-bond donors (e.g., -OH) : Facilitate binding to active sites (e.g., kinases, proteases) .

Q. How can conformational analysis via X-ray crystallography guide structure-activity relationship (SAR) studies?

Crystal structures reveal:

  • Torsion angles : Impacting molecular flexibility and binding modes.
  • Intermolecular interactions : Hydrogen bonding or π-π stacking critical for target engagement.
  • Bioisosteric replacements : Substitutions that maintain conformation (e.g., replacing phenyl with naphthyl) .

Q. What strategies are used to design assays for evaluating the compound’s mechanism of action?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., cyclooxygenase, proteasomes) using fluorogenic substrates.
  • Cellular uptake studies : Fluorescent tagging or radiolabeling to track intracellular distribution.
  • Molecular docking : Predict binding affinities using software like AutoDock or Schrödinger .

Q. How to analyze and address contradictions in reported bioactivity data?

Conflicting results may stem from assay variability or compound stability. Solutions include:

  • Standardized protocols : Replicate experiments under controlled conditions (e.g., pH, temperature).
  • Metabolic stability tests : Incubate compounds in liver microsomes to identify degradation products.
  • Dose-response curves : Validate activity across multiple concentrations .

Q. What advanced techniques are used to study reaction mechanisms (e.g., Lossen-type reactions)?

Mechanistic insights are gained via:

  • Isotopic labeling : Track atom migration using ¹⁸O or deuterated reagents.
  • DFT calculations : Model transition states and energy barriers (software: Gaussian, ORCA).
  • Kinetic studies : Monitor reaction rates under varying conditions to propose rate laws .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.